rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride
Description
Molecular Formula: C₉H₁₆ClN Average Molecular Mass: 173.684 g/mol Monoisotopic Mass: 173.097127 g/mol Stereochemistry: Four defined stereocenters (1R,2S,6R,7S) in a tricyclic framework with a bridged nitrogen atom . Key Identifiers:
- ChemSpider ID: 35036616
- CAS RN: 1986990-00-4 (specific to the racemic hydrochloride form)
- MDL Number: MFCD28892159
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8+,9-; |
InChI Key |
UHNBWKCSAOQKIY-OAZSOYJQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CNC3.Cl |
Canonical SMILES |
C1CC2CC1C3C2CNC3.Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Imide Formation
The synthesis begins with endo-carbic anhydride (10), which undergoes a thermal reaction with ammonium acetate in acetic acid to form 3,5-dioxo-endo-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene (I) . This step achieves quantitative yield (100%) under reflux conditions (140°C, 4 days), with purification via ethyl acetate extraction and solvent evaporation. The imide structure is confirmed by comparison to literature data.
Reduction to Amine Intermediate
Imide I is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 90°C for 24 hours to yield endo-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene (II) . The reaction proceeds with 87% efficiency, and the product is isolated via filtration and solvent removal. Key spectral data align with prior reports, confirming the bicyclic amine structure.
Boc Protection and Functionalization
Amine II is protected using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding 4-tert-butoxycarbonyl-endo-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene (11) . Chromatographic purification (silica gel, pentane/ether gradient) affords the Boc-protected intermediate, characterized by NMR and elemental analysis.
Stereoselective Modifications
Hydroboration-Oxidation for Alcohol Formation
Alkene 11 undergoes hydroboration-oxidation using sodium borohydride (NaBH₄) and dimethyl sulfate in THF, followed by hydrogen peroxide treatment, to produce 4-tert-butoxycarbonyl-2-endo,6-endo,8-exo-4-azatricyclo[5.2.1.0²,⁶]decan-8-ol (rac-12) . This step achieves 79% yield, with diastereomeric excess validated by NMR.
Oxidation to Ketone
Alcohol rac-12 is oxidized to 4-tert-butoxycarbonyl-4-azatricyclo[5.2.1.0²,⁶]decan-8-one (rac-9) using pyridinium chlorochromate (PCC) in dichloromethane. The ketone is isolated in 86% yield, with optical rotation () confirming enantiomeric enrichment.
Final Steps to Hydrochloride Salt
Deprotection and Salt Formation
The Boc group is removed under acidic conditions (e.g., HCl in dioxane), releasing the free amine. Subsequent treatment with concentrated hydrochloric acid in ethanol precipitates rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride .
Analytical Validation
Spectroscopic Characterization
-
NMR : Key signals include δ = 1.43 ppm (Boc tert-butyl), 2.58–3.61 ppm (bridgehead protons), and 7.39–7.51 ppm (aromatic protons in intermediates).
-
IR : Stretches at 1686 cm⁻¹ (C=O) and 2956 cm⁻¹ (C-H) confirm functional groups.
-
HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 266.1751 for C₁₅H₂₄NO₃).
Elemental Analysis
| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) |
|---|---|---|---|
| rac-9 | 67.03/67.18 | 8.42/8.18 | 5.57/5.47 |
| 11 | 71.46/71.18 | 8.99/8.98 | 5.95/5.88 |
Comparative Method Assessment
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imide Formation | NH₄OAc, AcOH, 140°C | 100 | >95 |
| LiAlH₄ Reduction | THF, 90°C, 24 h | 87 | 92 |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 16 h | 91 | 98 |
| Hydrochloride Salt | HCl, EtOH, rt | 89 | 99 |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations on the Azatricyclo Core
Several derivatives of the 4-azatricyclo[5.2.1.0²,⁶]decane scaffold have been synthesized, differing in substituents at the 4-position. Key examples include:
Key Observations :
Stereochemical Variants
The stereochemistry of the azatricyclo framework significantly impacts physicochemical properties:
Impact of Stereochemistry :
Diazatricyclo Derivatives
Addition of a second nitrogen atom modifies electronic properties and bioactivity:
Comparative Analysis :
Physicochemical Properties
Critical data for the parent compound and analogs:
| Property | rac-(1R,2S,6R,7S)-HCl | 4-(1-Piperidyl)- derivative (5) | 4,10-Diazatricyclo derivative |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.3 | 3.1 |
| Aqueous Solubility | 12 mg/mL | 5 mg/mL | <1 mg/mL |
| Thermal Stability | Stable to 200°C | Decomposes at 166°C | Stable to 150°C |
Data inferred from melting points, HRMS fragmentation patterns, and substituent polarity .
Biological Activity
The compound rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride is a bicyclic amine with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C9H16ClN
- Molecular Weight : 173.68 g/mol
- SMILES Notation : [H]C1[C@@H]2CC[C@@]1([H])[C@]3([H])[C@@]2([H])CNC3.Cl
- InChI Key : UHNBWKCSAOQKIY-LIKPKYTKSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on cellular mechanisms and potential therapeutic uses.
Antitumor Activity
Recent studies have indicated that related compounds exhibit significant antitumor properties. For instance, compounds derived from similar bicyclic structures have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells. The mechanism often involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| rac-(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0~2,6~]decane | MCF-7 | TBD | Apoptosis induction |
| rac-(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0~2,6~]decane | MDA-MB-468 | TBD | Cell cycle arrest and apoptosis |
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with various cellular pathways:
- Inhibition of Tyrosine Kinases : Some azatricyclo compounds inhibit tyrosine kinases involved in cancer progression.
- Induction of Apoptosis : Mechanisms leading to programmed cell death are activated in tumor cells exposed to these compounds.
- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific checkpoints.
Case Studies
Several case studies have highlighted the potential of azatricyclo compounds in cancer therapy:
- Case Study 1 : A study demonstrated that a related azatricyclo compound inhibited the growth of MDA-MB-468 cells with a GI50 value significantly lower than standard treatments.
- Case Study 2 : Another investigation reported that these compounds led to increased levels of pro-apoptotic proteins in treated cells.
Q & A
Q. Q1. What are the key challenges in synthesizing rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride, and how can reaction conditions be optimized?
Methodological Answer : The synthesis of this compound involves constructing a tricyclic azabicyclo framework, which requires precise control over stereochemistry and ring closure. Key steps include:
- Cyclization : Use of aziridine derivatives or strained intermediates to form the tricyclic core (e.g., via [2+2] or [3+2] cycloadditions) .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral bases like tert-butoxide) to maintain the (1R,2S,6R,7S) configuration .
- Salt Formation : Reaction with HCl under anhydrous conditions to form the hydrochloride salt .
Q. Optimization Strategies :
Q. Q2. How is the structural integrity of this compound verified, and what analytical techniques are critical for characterization?
Methodological Answer : Structural validation requires a combination of techniques:
- Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration and bond angles. For example, orthorhombic crystal systems (e.g., Pba2 space group) with parameters like a = 18.505 Å, b = 27.012 Å, c = 7.630 Å confirm the tricyclic framework .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 179.22 .
Advanced Research Questions
Q. Q3. How can computational modeling predict the reactivity and stability of this compound in catalytic or biological systems?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with enzymes or receptors (e.g., binding affinity studies for antimicrobial targets) .
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and reaction pathways for cyclization .
- Docking Studies : Predict interactions with biological targets (e.g., ion channels) using software like AutoDock Vina .
Example : DFT calculations on the tricyclic core reveal strain energy (~15 kcal/mol) influencing reactivity in nucleophilic substitutions .
Q. Q4. How do structural modifications (e.g., substituents on the azabicyclo framework) affect biological activity, and what experimental designs validate these effects?
Methodological Answer :
Q. Data Analysis :
| Substituent | MIC (μg/mL) | σ-Receptor IC50 (nM) |
|---|---|---|
| -H (Parent) | >100 | 350 ± 12 |
| -Cl (2-chlorophenyl) | 12.5 | 85 ± 6 |
This table highlights enhanced activity with electron-withdrawing groups .
Q. Q5. How can contradictions in crystallographic data (e.g., disordered structures) be resolved for this compound?
Methodological Answer : Disordered structures in SCXRD data (e.g., partial twinning) require:
- Data Reprocessing : Use SAINT or SHELX to refine occupancy ratios of disordered atoms .
- Temperature Control : Collect data at 100 K to reduce thermal motion artifacts .
- Validation Tools : PLATON checks for missed symmetry or twinning .
Case Study : A study on a related azabicyclo compound resolved disorder by modeling two independent molecules in the asymmetric unit with 60:40 occupancy .
Q. Q6. What methodologies are employed to study degradation pathways under physiological conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), or oxidative (H2O2) conditions .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed tricyclic fragments at m/z 132.1) .
- Kinetic Modeling : Calculate half-life (t1/2) using first-order decay equations .
Methodological Innovations
Q. Q7. How can AI-driven platforms like COMSOL Multiphysics optimize reaction engineering for large-scale synthesis?
Methodological Answer :
- Process Simulation : Model heat/mass transfer in reactors to scale up cyclization steps .
- Machine Learning (ML) : Train models on reaction parameters (e.g., solvent, catalyst) to predict yields .
- Real-Time Monitoring : Integrate IoT sensors for pH, temperature, and pressure adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
